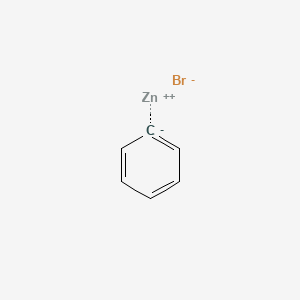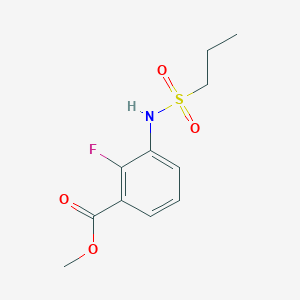
(S)-2-Amino-3-phenylpropanamidehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-phenylpropanamidehydrobromide is a derivative of the amino acid L-phenylalanine. L-phenylalanine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet. It is a precursor to several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine. The amide form of L-phenylalanine, combined with hydrobromide, is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-2-Amino-3-phenylpropanamidehydrobromide can be synthesized through the reaction of L-phenylalanine with an appropriate amine under specific conditions. One common method involves the use of propylphosphonic anhydride (T3P) as a coupling reagent. This reagent facilitates the formation of the amide bond between L-phenylalanine and the amine, resulting in the desired product .
Industrial Production Methods
In industrial settings, the production of L-phenylalanine-amide hydrobromide often involves large-scale synthesis using automated reactors. The process typically includes the following steps:
Preparation of L-phenylalanine: L-phenylalanine is obtained either through extraction from natural sources or via microbial fermentation.
Amidation Reaction: L-phenylalanine is reacted with an amine in the presence of a coupling reagent like T3P.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to obtain high-purity L-phenylalanine-amide hydrobromide.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-phenylpropanamidehydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-phenylpropanamidehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.
Medicine: Research focuses on its potential therapeutic effects, including its use as a precursor for neurotransmitter synthesis and its potential role in treating conditions like depression and chronic pain.
Industry: It is utilized in the production of pharmaceuticals, food additives, and other industrial products.
Mecanismo De Acción
The mechanism of action of L-phenylalanine-amide hydrobromide involves its conversion to L-phenylalanine in the body. L-phenylalanine is then metabolized to produce neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other physiological functions. The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in these metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine: The parent amino acid, essential for protein synthesis and neurotransmitter production.
L-Tyrosine: Another amino acid derived from L-phenylalanine, involved in the synthesis of thyroid hormones and neurotransmitters.
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Uniqueness
(S)-2-Amino-3-phenylpropanamidehydrobromide is unique due to its amide functional group, which imparts different chemical properties compared to its parent amino acid. This modification can enhance its stability, solubility, and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
24730-33-4 |
|---|---|
Fórmula molecular |
C9H13BrN2O |
Peso molecular |
245.12 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-phenylpropanamide;hydrobromide |
InChI |
InChI=1S/C9H12N2O.BrH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m0./s1 |
Clave InChI |
LZKGPWKKZYKULV-QRPNPIFTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N)N.Br |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chlorophenyl)-4-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8545641.png)
![N-{[4-Phenyl-1-(3,3,3-triphenylpropyl)piperidin-4-yl]methyl}acetamide](/img/structure/B8545646.png)

![2-amino-9-[4-[dimethyl(phenyl)silyl]-3-(hydroxymethyl)-2-methylenecyclopentyl]-3H-purin-6-one](/img/structure/B8545656.png)






![1H-Benzimidazole-2-carboxamide, N-[4-(4-pyridinyloxy)phenyl]-](/img/structure/B8545713.png)

